12-Hydroxy-3,7,11,15,23-pentaoxolanost-8-en-26-oic acid
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Overview
Description
Deacetyl ganoderic acid F is a triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum. This mushroom has been used in traditional medicine for centuries, particularly in East Asia, for its health-promoting properties. Deacetyl ganoderic acid F is known for its anti-inflammatory and neuroprotective effects, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deacetyl ganoderic acid F is typically extracted from Ganoderma lucidum using organic solvents. The extraction process involves drying the mushroom, followed by grinding it into a fine powder. This powder is then subjected to solvent extraction using ethanol or methanol. The extract is concentrated and purified using chromatographic techniques to isolate deacetyl ganoderic acid F .
Industrial Production Methods: Industrial production of deacetyl ganoderic acid F involves large-scale cultivation of Ganoderma lucidum, followed by extraction and purification processes similar to those used in laboratory settings. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: Deacetyl ganoderic acid F undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Deacetyl ganoderic acid F has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study triterpenoid chemistry and its derivatives.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases, inflammation, and cancer.
Mechanism of Action
Deacetyl ganoderic acid F exerts its effects primarily through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This pathway is crucial in regulating the immune response to infection. By inhibiting this pathway, deacetyl ganoderic acid F reduces the production of pro-inflammatory cytokines and nitric oxide, thereby mitigating inflammation. Additionally, it modulates the activity of microglia and astrocytes, which are involved in neuroinflammation .
Comparison with Similar Compounds
- Ganoderic Acid A
- Ganoderic Acid B
- Ganoderic Acid C
Comparison: While all these compounds share a common triterpenoid structure, deacetyl ganoderic acid F is unique in its specific deacetylation, which enhances its bioavailability and potency. Compared to other ganoderic acids, deacetyl ganoderic acid F has shown more pronounced anti-inflammatory and neuroprotective effects, making it a valuable compound for therapeutic research .
Properties
CAS No. |
100665-44-9 |
---|---|
Molecular Formula |
C30H40O8 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(6R)-6-[(10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C30H40O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19,25,36H,8-13H2,1-7H3,(H,37,38)/t14-,15?,17-,19?,25-,28+,29+,30+/m1/s1 |
InChI Key |
MNXGGTWKTCLFDT-VLUXWRHRSA-N |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)CC4[C@@]3(CCC(=O)C4(C)C)C)O)C)C |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)O)C)C |
Origin of Product |
United States |
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